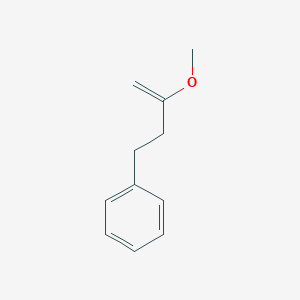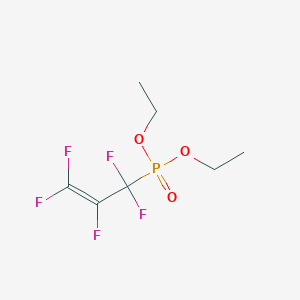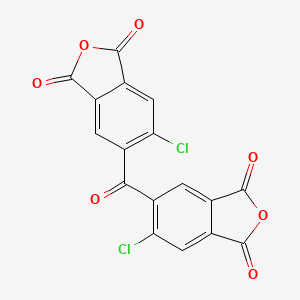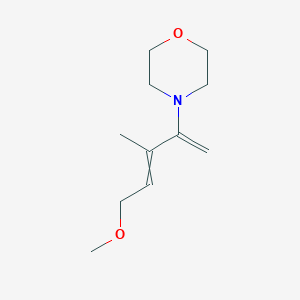![molecular formula C11H26O3Si2 B14283143 [Oxetane-3,3-diylbis(methyleneoxy)]bis(trimethylsilane) CAS No. 123893-50-5](/img/structure/B14283143.png)
[Oxetane-3,3-diylbis(methyleneoxy)]bis(trimethylsilane)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3-Bis(trimethylsiloxymethyl)oxetane is a specialized organic compound belonging to the oxetane family. Oxetanes are four-membered cyclic ethers known for their strained ring structure, which imparts unique reactivity and properties. This compound is characterized by the presence of two trimethylsiloxymethyl groups attached to the oxetane ring, making it a valuable intermediate in various chemical syntheses and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Bis(trimethylsiloxymethyl)oxetane typically involves the reaction of 3,3-bis(hydroxymethyl)oxetane with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction proceeds via the formation of an intermediate silyl ether, which subsequently cyclizes to form the desired oxetane compound .
Industrial Production Methods
Industrial production of 3,3-Bis(trimethylsiloxymethyl)oxetane follows similar synthetic routes but is optimized for large-scale manufacturing. This involves the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .
Análisis De Reacciones Químicas
Types of Reactions
3,3-Bis(trimethylsiloxymethyl)oxetane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxetane derivatives.
Reduction: Reduction reactions can lead to the formation of hydroxylated products.
Substitution: The trimethylsiloxymethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens and organometallic compounds facilitate substitution reactions.
Major Products
The major products formed from these reactions include various functionalized oxetanes, which can be further utilized in polymerization and other synthetic applications .
Aplicaciones Científicas De Investigación
3,3-Bis(trimethylsiloxymethyl)oxetane has a wide range of applications in scientific research:
Chemistry: It is used as a monomer in the synthesis of polymers and copolymers with unique properties.
Biology: The compound serves as a building block for the synthesis of biologically active molecules.
Medicine: It is explored for its potential in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: The compound is utilized in the production of high-performance materials, adhesives, and coatings.
Mecanismo De Acción
The mechanism of action of 3,3-Bis(trimethylsiloxymethyl)oxetane involves its ability to undergo ring-opening polymerization. The strained oxetane ring is highly reactive and can be opened under acidic or basic conditions, leading to the formation of linear or branched polymers. These polymers exhibit unique mechanical and thermal properties, making them suitable for various applications .
Comparación Con Compuestos Similares
Similar Compounds
- 3,3-Bis(bromomethyl)oxetane
- 3,3-Bis(azidomethyl)oxetane
- 3,3-Dimethyloxetane
Uniqueness
Compared to similar compounds, 3,3-Bis(trimethylsiloxymethyl)oxetane offers distinct advantages due to the presence of trimethylsiloxymethyl groups. These groups enhance the compound’s stability and reactivity, making it a versatile intermediate in synthetic chemistry. Additionally, the compound’s ability to undergo various chemical transformations makes it a valuable tool in the development of new materials and pharmaceuticals .
Propiedades
Número CAS |
123893-50-5 |
|---|---|
Fórmula molecular |
C11H26O3Si2 |
Peso molecular |
262.49 g/mol |
Nombre IUPAC |
trimethyl-[[3-(trimethylsilyloxymethyl)oxetan-3-yl]methoxy]silane |
InChI |
InChI=1S/C11H26O3Si2/c1-15(2,3)13-9-11(7-12-8-11)10-14-16(4,5)6/h7-10H2,1-6H3 |
Clave InChI |
BZLOPFOKESGYHV-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)OCC1(COC1)CO[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


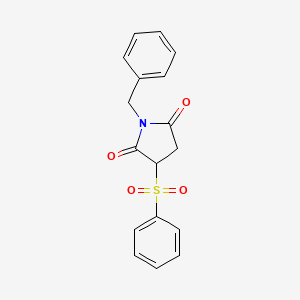
![2-[(Acetylsulfanyl)methyl]-4-(4-methylphenoxy)butanoic acid](/img/structure/B14283065.png)
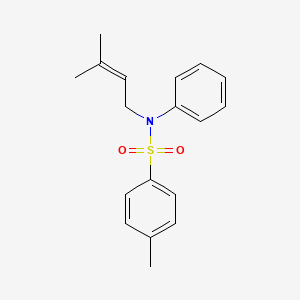
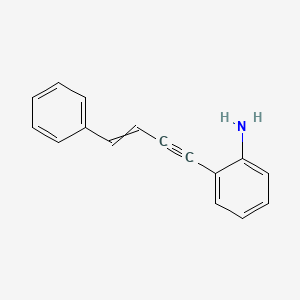

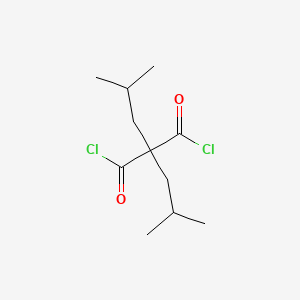
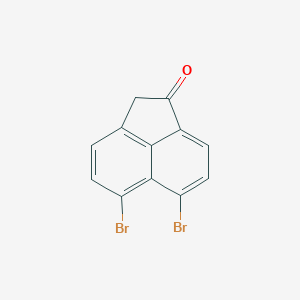

![4-[2,4-Bis(2-methylbutan-2-yl)phenoxy]benzene-1,2-dicarbonitrile](/img/structure/B14283105.png)
